2-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride
Overview
Description
2-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H5ClFNO4S . It is a derivative of benzene, which is a type of aromatic compound. The molecule consists of a benzene ring substituted with a fluoro group, a methyl group, a nitro group, and a sulfonyl chloride group .
Synthesis Analysis
The synthesis of such compounds typically involves electrophilic aromatic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code1S/C7H5ClFNO4S/c1-4-2-5(9)7(15(8,13)14)3-6(4)10(11)12/h2-3H,1H3
. This indicates the presence of seven carbon atoms, five hydrogen atoms, one chlorine atom, one fluorine atom, one nitrogen atom, four oxygen atoms, and one sulfur atom . Chemical Reactions Analysis
The chemical reactions of this compound would likely involve electrophilic aromatic substitution . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate can then undergo further reactions, such as bonding to a nucleophile to give a substitution or addition product, transferring a proton to a base, giving a double bond product, or rearranging to a more stable carbocation .Physical and Chemical Properties Analysis
The molecular weight of this compound is 253.64 . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Synthesis of Sulfonated Derivatives
This compound has been utilized in the synthesis of sulfonated derivatives, such as 2-amino-5-fluorobenzenesulfonic acid and 5-amino-2-fluorobenzenesulfonic acid, through processes involving sulfonation, hydrolysis, and reduction. These derivatives find applications in developing new chemical entities with potential for various industrial applications (Courtin, 1982).
Antimicrobial Activity
Derivatives synthesized from "2-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride" have shown promising antimicrobial activity. This is demonstrated by the synthesis of sulfonamides and carbamates from 3-fluoro-4-morpholinoaniline, indicating potential applications in the development of new antibiotics and antimicrobial agents (Janakiramudu et al., 2017).
Novel Synthesis Approaches
Innovative synthesis methods for related compounds, such as 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, have been reported, showcasing the compound's role in facilitating the development of new synthetic routes. This has implications for manufacturing efficiency and the production of specialized chemicals (Xiao-hua Du et al., 2005).
Organic Synthesis and Molecular Docking
The compound is instrumental in the synthesis of organic molecules and has been involved in studies exploring molecular docking, highlighting its utility in drug discovery and development processes. This underscores the compound's significance in creating molecules with targeted biological activities (D. B. Janakiramudu et al., 2017).
Chemical Modification and Material Science
Research has also explored the chemical modification of membranes and the effects of sulfhydryl and amino reactive reagents, pointing towards applications in material science and the development of novel materials with specific permeability characteristics (Knauf & Rothstein, 1971).
Mechanism of Action
The mechanism of action for reactions involving 2-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride is likely to involve electrophilic aromatic substitution . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate can then undergo further reactions, such as bonding to a nucleophile to give a substitution or addition product, transferring a proton to a base, giving a double bond product, or rearranging to a more stable carbocation .
Safety and Hazards
While specific safety and hazard information for 2-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride was not found, similar compounds are known to cause severe skin burns and eye damage . Therefore, it is recommended to handle this compound with appropriate personal protective equipment and follow standard safety procedures.
Properties
IUPAC Name |
2-fluoro-3-methyl-5-nitrobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO4S/c1-4-2-5(10(11)12)3-6(7(4)9)15(8,13)14/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIIDYYCXNRFON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)S(=O)(=O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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